

# Application Notes and Protocols: CCZ01048 in Preclinical Melanoma Models

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| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CCZ01048  |           |
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## For Researchers, Scientists, and Drug Development Professionals

Introduction

**CCZ01048** is a promising α-melanocyte-stimulating hormone (α-MSH) analogue with high affinity for the melanocortin 1 receptor (MC1R), a key protein expressed in the majority of melanomas.[1][2] This characteristic makes **CCZ01048**, particularly when labeled with a radionuclide like Gallium-68 (<sup>68</sup>Ga), a potent agent for preclinical research in melanoma, primarily in the context of positron emission tomography (PET) imaging and potential theranostic applications.[3][4] These application notes provide a comprehensive overview of the use of **CCZ01048** in preclinical melanoma models, including its mechanism of action, key quantitative data, and detailed experimental protocols.

#### Mechanism of Action

**CCZ01048** is an analogue of  $\alpha$ -MSH and functions as a ligand for the melanocortin 1 receptor (MC1R).[1][2] MC1R is a G protein-coupled receptor (GPCR) that is overexpressed on the surface of most melanoma cells. Upon binding of **CCZ01048** to MC1R, the receptor is activated, initiating a downstream signaling cascade. This targeted binding allows for the specific delivery of conjugated payloads, such as imaging agents or therapeutic radionuclides, to melanoma cells.



## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **CCZ01048** from preclinical studies.

Table 1: In Vitro Binding Affinity of CCZ01048

| Compound | Target Receptor | Cell Line | Kı (nM) |
|----------|-----------------|-----------|---------|
| CCZ01048 | MC1R            | B16F10    | 0.31    |

 $K_i$  (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower  $K_i$  value indicates a higher binding affinity.

Table 2: In Vivo Tumor Uptake of 68Ga-CCZ01048 in Murine Melanoma Models

| Melanoma Model   | Tumor Uptake (%ID/g ± SD) at 1h p.i. | Tumor Uptake (%ID/g ± SD)<br>at 2h p.i. |
|------------------|--------------------------------------|---|
| B16F10 (murine)  | 12.3 ± 3.3                           | 21.9 ± 4.6                              |
| SK-MEL-1 (human) | 6.15 ± 0.22                          | Not Reported                            |

%ID/g: percentage of injected dose per gram of tissue. p.i.: post-injection. SD: standard deviation.

Table 3: Biodistribution of <sup>68</sup>Ga-**CCZ01048** in B16F10 Tumor-Bearing Mice (1h p.i.)



| Organ   | Uptake (%ID/g ± SD) |
|---------|---------------------|
| Blood   | 0.13 ± 0.02         |
| Heart   | 0.11 ± 0.02         |
| Lungs   | 0.31 ± 0.06         |
| Liver   | 0.45 ± 0.07         |
| Spleen  | 0.13 ± 0.02         |
| Kidneys | 4.7 ± 0.5           |
| Muscle  | 0.06 ± 0.01         |
| Bone    | 0.31 ± 0.06         |

## **Experimental Protocols**

1. In Vitro MC1R Competition Binding Assay

This protocol is designed to determine the binding affinity of **CCZ01048** to the MC1R in melanoma cells.

#### Materials:

- B16F10 melanoma cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- Binding buffer (e.g., 25 mM HEPES, 1.5 mM CaCl<sub>2</sub>, 1 mM MgSO<sub>4</sub>, 100 mM NaCl, 0.2% BSA, pH 7.2)
- Radiolabeled ligand (e.g., [ $^{125}I$ ]NDP- $\alpha$ -MSH)
- Unlabeled CCZ01048
- 96-well plates
- Scintillation counter



#### Procedure:

- Culture B16F10 cells to 80-90% confluency.
- Harvest cells and resuspend in binding buffer to a concentration of 1 x 10<sup>6</sup> cells/mL.
- In a 96-well plate, add 50 μL of cell suspension to each well.
- Add 50 μL of binding buffer containing a fixed concentration of the radiolabeled ligand.
- Add 50  $\mu$ L of binding buffer containing varying concentrations of unlabeled **CCZ01048** (e.g.,  $10^{-12}$  to  $10^{-6}$  M).
- For total binding, add 50 μL of binding buffer without any competitor.
- For non-specific binding, add 50  $\mu$ L of a high concentration of a non-radiolabeled competitor (e.g., 1  $\mu$ M NDP- $\alpha$ -MSH).
- Incubate the plate at 37°C for 1 hour with gentle agitation.
- Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer.
- Determine the amount of radioactivity on the filters using a scintillation counter.
- Calculate the specific binding at each concentration of **CCZ01048** and determine the IC<sub>50</sub> value. The K<sub>i</sub> value can then be calculated using the Cheng-Prusoff equation.
- 2. Receptor Internalization Assay

This protocol measures the rate and extent of **CCZ01048** internalization into melanoma cells upon binding to MC1R.

#### Materials:

- B16F10 melanoma cells
- · Cell culture medium



- Radiolabeled CCZ01048 (e.g., <sup>68</sup>Ga-CCZ01048)
- Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)
- Lysis buffer (e.g., 1 M NaOH)
- Gamma counter

#### Procedure:

- Seed B16F10 cells in 24-well plates and grow to confluency.
- Wash the cells with serum-free medium.
- Add radiolabeled CCZ01048 in serum-free medium to each well and incubate at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).
- At each time point, place the plate on ice and wash the cells with ice-cold PBS.
- To determine the surface-bound radioactivity, add ice-cold acid wash buffer to the cells for 5-10 minutes on ice to strip the surface-bound ligand. Collect the supernatant.
- To determine the internalized radioactivity, lyse the cells with lysis buffer and collect the lysate.
- Measure the radioactivity in the acid wash fraction (surface-bound) and the cell lysate fraction (internalized) using a gamma counter.
- Calculate the percentage of internalized radioactivity at each time point relative to the total cell-associated radioactivity (surface-bound + internalized).
- 3. In Vivo PET Imaging and Biodistribution Studies

This protocol outlines the procedure for performing PET imaging and biodistribution studies in a preclinical melanoma model.

#### **Animal Model:**



- C57BL/6J mice are typically used for the B16F10 syngeneic melanoma model.
- Immunodeficient mice (e.g., NSG) are used for human melanoma xenograft models like SK-MEL-1.

#### **Tumor Implantation:**

- Harvest B16F10 or SK-MEL-1 cells and resuspend in sterile PBS or Matrigel.
- Subcutaneously inject approximately 1 x 10<sup>6</sup> cells into the flank or shoulder of the mouse.
- Allow tumors to grow to a suitable size (e.g., 100-300 mm<sup>3</sup>) for imaging and biodistribution studies.

#### PET Imaging Protocol:

- Anesthetize the tumor-bearing mouse using isoflurane.
- Intravenously inject approximately 4-6 MBq of <sup>68</sup>Ga-**CCZ01048** via the tail vein.
- Acquire dynamic or static PET scans at specified time points (e.g., 1 and 2 hours postinjection).
- Reconstruct the PET images and perform image analysis to quantify tracer uptake in the tumor and other organs.

#### **Biodistribution Protocol:**

- Following the final imaging session, euthanize the mouse.
- Dissect major organs and the tumor.
- Weigh each tissue sample and measure the radioactivity using a gamma counter.
- Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

## **Visualizations**



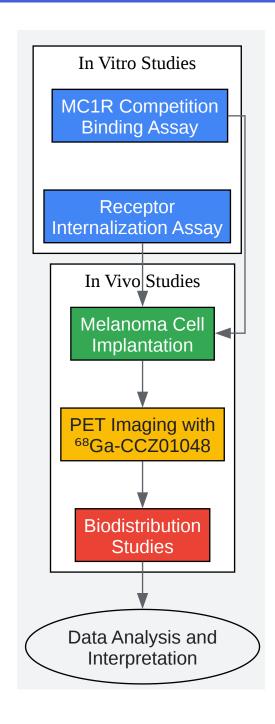
#### Signaling Pathway and Experimental Workflow Diagrams



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MC1R Signaling Pathway Activated by CCZ01048





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Preclinical Evaluation Workflow for CCZ01048

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